molecular formula C17H15N3O3S B2733699 1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941917-92-6

1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2733699
CAS No.: 941917-92-6
M. Wt: 341.39
InChI Key: HVYVZDDCGHRIOB-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at the 4-position with a 1,2,4-oxadiazole ring bearing a thiophen-2-yl group and at the 1-position with a 4-methoxyphenyl group (). The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and hydrogen-bonding capabilities, while the thiophene group introduces electron-rich aromaticity. The 4-methoxy substitution on the phenyl ring enhances solubility through polar interactions.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-13-6-4-12(5-7-13)20-10-11(9-15(20)21)17-18-16(19-23-17)14-3-2-8-24-14/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYVZDDCGHRIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

    Attachment of the thiophene ring: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the pyrrolidin-2-one core: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, under conditions that promote ring closure.

    Introduction of the 4-methoxyphenyl group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The compound’s closest analogs involve variations in the oxadiazole substituent or the aromatic ring attached to the pyrrolidinone core. Key comparisons include:

Table 1: Structural and Electronic Comparisons
Compound Name Key Substituents Electronic Properties
Target Compound () 4-Methoxyphenyl, thiophen-2-yl-oxadiazole Electron-rich (thiophene), moderate polarity (methoxy)
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one () 4-Methoxyphenyl, phenyl-oxadiazole Less electron-rich (phenyl), similar polarity
1-(3-Chloro-4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one () 3-Chloro-4-methylphenyl, thiophen-2-yl-oxadiazole Increased lipophilicity (Cl, CH₃), electron-withdrawing (Cl)
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one () 4-Chlorophenyl, dihydro-pyrrol-3-one core Rigid conformation, electron-withdrawing (Cl)
  • Thiophene vs. Phenyl in Oxadiazole : The thiophene substituent (target compound) enhances π-π stacking and sulfur-mediated interactions compared to phenyl ().

Pharmacological Implications

  • Thiophene-Oxadiazole Motif : The sulfur atom in thiophene may improve binding to metalloenzymes or receptors with hydrophobic pockets (e.g., kinase inhibitors).
  • 4-Methoxy Group : Enhances solubility and may reduce metabolic degradation compared to chloro or methyl groups ().

Biological Activity

1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound with potential therapeutic applications due to its diverse biological activities. This article examines its pharmacological properties, including antibacterial, antioxidant, and enzyme inhibitory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O3S
  • Molecular Weight : 329.40 g/mol

The presence of the methoxyphenyl group and the oxadiazole moiety contributes to its biological activity.

Antibacterial Activity

Research indicates that derivatives of oxadiazole and pyrrolidine exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, several demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition:

CompoundBacterial StrainIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nEscherichia coli2.17
7oStaphylococcus aureus1.13

These findings suggest that the compound may serve as a lead for developing new antibacterial agents .

Antioxidant Activity

The antioxidant potential of the compound has also been assessed. In vitro assays indicated that it effectively scavenges free radicals, thus preventing oxidative stress-related damage. The mechanism involves the donation of hydrogen atoms from the methoxy group, enhancing its radical scavenging capacity.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes:

  • Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can lead to increased acetylcholine levels, beneficial in treating neurodegenerative diseases.
    • Inhibition Assay Results :
      • IC50 for AChE: 21.25 µM (reference standard)
      • Compound IC50 values ranged from 1.21 µM to 6.28 µM across various derivatives.
  • Urease Inhibition : Urease inhibitors are important in treating infections caused by urease-producing bacteria.
    • Inhibition Assay Results :
      • Compounds exhibited strong inhibitory activity with IC50 values significantly lower than thiourea (21.25 µM), indicating their potential as urease inhibitors .

Case Studies

In a recent study focusing on synthesized derivatives of pyrrolidine oxadiazoles, the biological activities were correlated with structural modifications:

  • The introduction of thiophene rings enhanced both antibacterial and antioxidant activities.
  • Compounds showed selective inhibition against various strains, suggesting that structural diversity can lead to tailored pharmacological profiles.

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